

Software and bioinformatics tools for propionylation data analysis

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Compound of Interest

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Application Notes and Protocols for Propionylation Data Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the software, bioinformatics tools, and experimental protocols essential for the analysis of protein propionylation, a critical post-translational modification (PTM) involved in various cellular processes.

Introduction to Protein Propionylation

Protein propionylation is a reversible PTM where a propionyl group is added to the ϵ -amino group of a lysine residue.^[1] This modification is increasingly recognized for its significant regulatory role in cellular metabolism, epigenetic regulation, and stress responses in both prokaryotes and eukaryotes.^{[1][2]} Dysregulation of propionylation has been implicated in various diseases, making it a key area of investigation for therapeutic development.

The primary donor for propionylation is propionyl-CoA, a metabolite derived from the catabolism of odd-chain fatty acids, and certain amino acids.^{[3][4]} The addition and removal of propionyl groups are catalyzed by enzymes such as p300/CBP acetyltransferases and sirtuins, respectively, highlighting a crosstalk with other acyl modifications like acetylation.^{[1][5]}

Software and Bioinformatics Tools for Propionylation Data Analysis

The analysis of propionylation data, primarily generated through mass spectrometry-based proteomics, requires a suite of specialized bioinformatics tools. These tools aid in the identification of propionylation sites, quantification of modification levels, and functional annotation of propionylated proteins.

Table 1: Key Software and Bioinformatics Tools for Propionylation Data Analysis

Tool Name	Primary Function	Key Features	Relevant Citations
MaxQuant	Quantitative proteomics data analysis	Integrated Andromeda search engine, label-free and label-based quantification, PTM analysis capabilities.	[6] [7]
PTM-Shepherd	Analysis and summarization of PTMs from open search results	Automates characterization of PTM profiles, localization of modifications, and comparison across multiple experiments.	[8] [9] [10]
PTMap	Identification of known and novel PTMs	Algorithm for identifying all PTMs, including previously undescribed mass shifts.	[11]
EpiProfile	Quantification of histone PTMs	Reports peak areas of peptides and PTMs, calculates ratios of modified to unmodified peptides.	[12]
PropSeek	Prediction of lysine propionylation sites in prokaryotes	Web-based tool trained on experimental prokaryotic propionylation data.	[13]
Transfer Learning-Based Predictor	Prediction of lysine propionylation sites	Utilizes a deep learning model trained on malonylation data and fine-tuned for propionylation.	[14]

General PTM
Databases (e.g.,
CPLM, Uniprot)

Database and
functional annotation

Comprehensive
repositories of
experimentally verified
PTM sites, including
propionylation, with
functional annotations. [\[14\]](#)[\[15\]](#)

Experimental Protocols for Propionylation Analysis

The most common method for the global analysis of protein propionylation is bottom-up proteomics, which involves the chemical derivatization of histones followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[12\]](#)[\[16\]](#)

Protocol: Histone Extraction and Derivatization for LC-MS/MS Analysis

This protocol is adapted from established methods for histone analysis.[\[17\]](#)[\[18\]](#)

1. Histone Extraction (Acid Extraction)

- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a hypotonic buffer to release nuclei.
- Pellet the nuclei by centrifugation and wash.
- Extract basic histone proteins from the nuclear pellet using 0.2 M sulfuric acid.
- Precipitate the histones with trichloroacetic acid (TCA).
- Wash the histone pellet with ice-cold acetone and air-dry.
- Resuspend the histone pellet in ultrapure water and determine the protein concentration.

2. Initial Propionylation (Derivatization of Lysine Residues)

- Take a 20 µg aliquot of the extracted histone sample.

- Prepare a fresh propionylation reagent by mixing propionic anhydride and acetonitrile (ACN) in a 1:3 (v/v) ratio.[\[18\]](#)
- Add the propionylation reagent to the histone sample and immediately adjust the pH to ~8.0 with ammonium hydroxide.
- Incubate for 15 minutes at 37°C.
- Repeat the addition of propionylation reagent and pH adjustment.

3. Trypsin Digestion

- Completely dry the derivatized histone sample in a vacuum concentrator.
- Resuspend the sample in 100 mM ammonium bicarbonate (pH 8.0).
- Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio.
- Incubate overnight at 37°C.

4. Secondary Propionylation (Derivatization of Peptide N-termini)

- After digestion, repeat the propionylation steps as described in step 2 to derivatize the newly formed peptide N-termini. This step enhances the hydrophobicity of the peptides, improving their chromatographic separation.[\[12\]](#)[\[16\]](#)

5. Sample Desalting

- Acidify the sample with formic acid to a pH < 3.0.
- Desalt the peptides using C18 StageTips prior to LC-MS/MS analysis.[\[12\]](#)

6. LC-MS/MS Analysis

- Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive).[\[12\]](#)

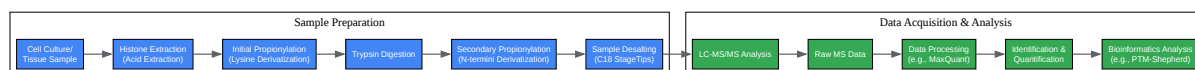
- Employ a suitable liquid chromatography gradient to separate the peptides. A typical gradient might be a 50-minute ramp from 2% to 45% Buffer B (0.1% formic acid in ACN) against Buffer A (0.1% formic acid in water).^[12]
- Operate the mass spectrometer in a data-dependent (DDA) or data-independent acquisition (DIA) mode.

7. Data Analysis

- Process the raw MS data using software such as MaxQuant or Proteome Discoverer.^{[6][18]}
- Search the MS/MS spectra against a relevant protein sequence database (e.g., UniProt).
- Specify propionylation of lysine and N-termini as fixed or variable modifications in the search parameters.
- Perform label-free quantification (LFQ) to determine the relative abundance of propionylated peptides.

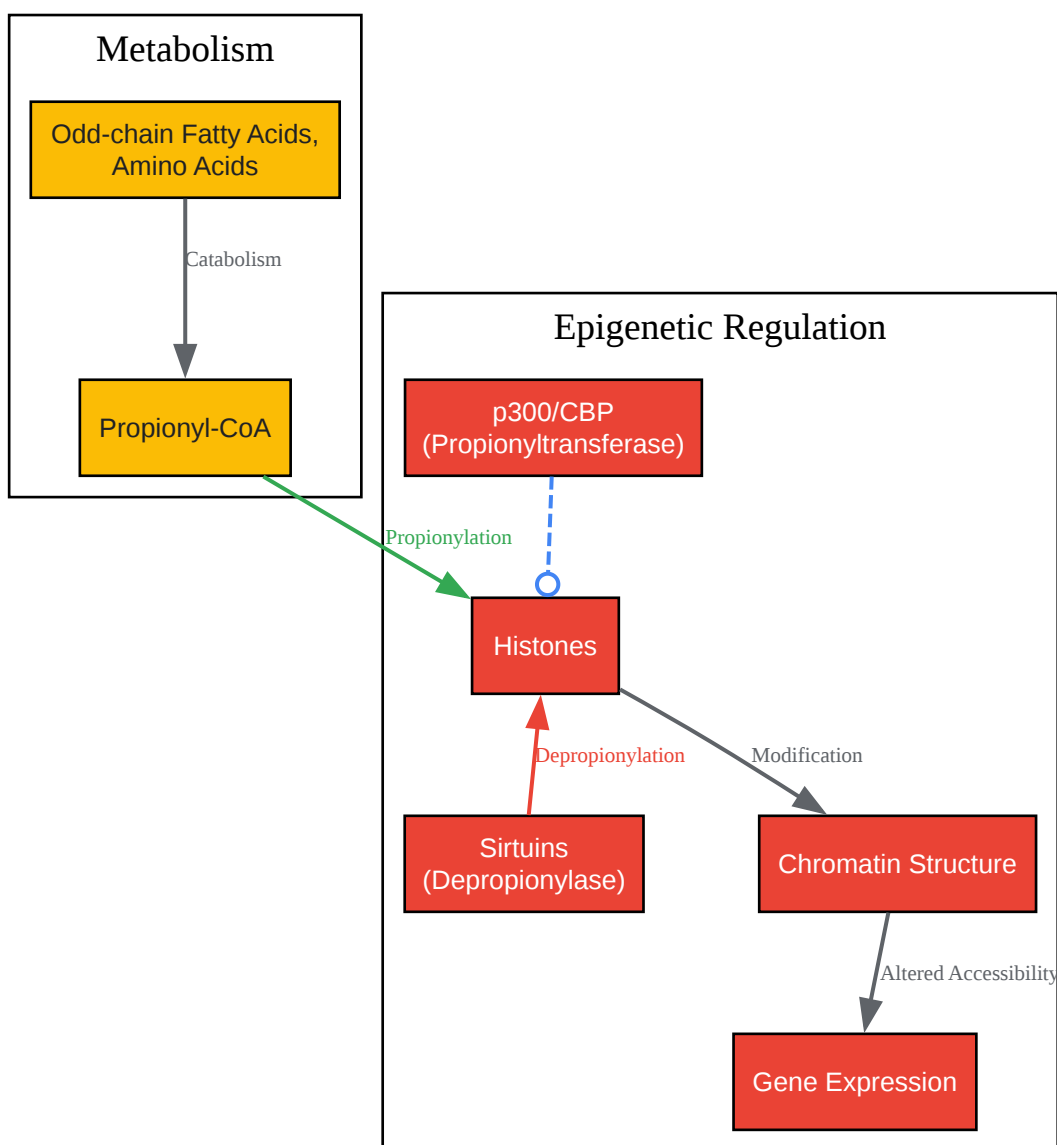
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding propionylation. The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.



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Experimental workflow for propionylation analysis.



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Link between metabolism and epigenetic regulation by propionylation.

Conclusion

The study of protein propionylation is a rapidly advancing field with significant implications for understanding cellular regulation and disease. The application of robust experimental protocols, coupled with powerful bioinformatics software, is crucial for the accurate identification and quantification of propionylation events. The tools and methods outlined in this document provide a comprehensive framework for researchers to explore the functional roles of this important post-translational modification.

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